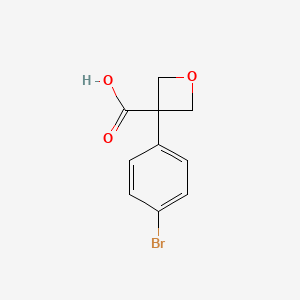

3-(4-Bromophenyl)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLYQWDVGGDALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265390 | |

| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393585-20-0 | |

| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393585-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl Oxetane 3 Carboxylic Acid and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The construction of the oxetane ring can be broadly categorized into several key strategies, including intramolecular cyclizations (forming either a C-C or C-O bond), cycloaddition reactions, and ring expansions of smaller heterocycles like epoxides. beilstein-journals.org

Intramolecular cyclization is a fundamental approach to forming cyclic compounds, including oxetanes. This strategy involves an acyclic precursor containing all the necessary atoms, which then undergoes a ring-closing reaction. The formation of the strained four-membered ring can be kinetically slower compared to the formation of three, five, or six-membered rings, often necessitating the use of highly reactive anions and good leaving groups. acs.org

While less common than C-O bond formation, the creation of a carbon-carbon bond to close the oxetane ring is an effective strategy, particularly for synthesizing 2-sulfonyl and 2,2-dicarboxylate oxetanes. rsc.org This approach allows for the incorporation of a wide range of functional groups. magtech.com.cn

One notable method involves an anionic C-C bond-forming cyclization. rsc.org In this process, a precursor molecule is designed with a nucleophilic carbon and an electrophilic carbon positioned to form the final bond of the four-membered ring. For instance, the synthesis of 2-sulfonyl oxetanes has been achieved through this type of cyclization. rsc.org This method has been shown to be effective for various substituted aryl derivatives, including halogenated ones, which is relevant for the synthesis of a 4-bromophenyl substituted oxetane. rsc.org

Table 1: Examples of Anionic C-C Bond Forming Cyclization for Substituted Oxetanes

| Entry | Aryl Substituent | Base | Yield (%) |

| 1 | Phenyl | LiHMDS | 93 |

| 2 | 4-Chlorophenyl | LiHMDS | 85 |

| 3 | 4-Bromophenyl | LiHMDS | 88 |

| 4 | 4-Methoxyphenyl | LiHMDS | 21 (41*) |

| 5 | 3-Pyridyl | LiHMDS | 75 |

Yield with 2 equivalents of LiHMDS. Data sourced from related studies on aryl-sulfonyl oxetane synthesis. rsc.org

The most common and traditional method for constructing the oxetane ring is the intramolecular Williamson etherification. acs.orgrsc.org This reaction involves a base-mediated nucleophilic substitution where an alcohol functional group attacks an aliphatic carbon bearing a leaving group in a 1,3-relationship. acs.org

The synthesis typically begins with a 1,3-diol. One of the hydroxyl groups is selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. acs.org Subsequent treatment with a base deprotonates the remaining hydroxyl group, forming an alkoxide. This alkoxide then displaces the leaving group via an intramolecular SN2 reaction to form the oxetane ring. nih.gov The success of this method is often substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org This approach was first used for the synthesis of the parent oxetane molecule in 1878 and remains a cornerstone in the synthesis of complex oxetane-containing structures. acs.org For the target molecule, a plausible precursor would be 2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol, which could be selectively functionalized and cyclized.

Table 2: Key Parameters in Intramolecular Williamson Etherification for Oxetane Synthesis

| Precursor Type | Leaving Group | Base | Key Features |

| 1,3-Haloalcohols | I, Br, Cl | NaH, KOH, KOtBu | Classic approach; requires preparation of haloalcohol. acs.orgthieme-connect.de |

| 1,3-Diols | Tosylate, Mesylate | NaH, DBU | In-situ activation of one hydroxyl group is common. acs.org |

| Epoxide-derived alcohols | Halide, Selenide | KOtBu, MeMgBr | Precursor generated via epoxide ring-opening. acs.org |

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene (in its ground state) to form an oxetane. bohrium.comnih.gov First reported in 1909, this method is one of the most efficient ways to synthesize oxetanes, particularly those that are highly substituted. bohrium.comslideshare.netillinois.edu

The reaction is typically initiated by UV light irradiation, which excites the carbonyl compound to a singlet (S₁) or triplet (T₁) state. nih.govnih.gov The excited carbonyl then adds to the alkene to form a biradical intermediate, which subsequently cyclizes to yield the oxetane ring. nih.govslideshare.net The regioselectivity and stereoselectivity of the reaction can be influenced by factors such as the nature of the substituents on both the carbonyl and alkene components, the solvent, and temperature. slideshare.net To synthesize a precursor for 3-(4-Bromophenyl)oxetane-3-carboxylic acid, one could envision a reaction between 4-bromoacetophenone and an appropriate alkene, followed by functional group manipulation. However, the method is often limited by selectivity issues and challenges in scaling up due to its reliance on light. illinois.eduacs.org

Transition metal catalysis offers an alternative to photochemical methods for achieving formal [2+2] cycloadditions to form oxetanes. acs.org These reactions can often be performed under milder conditions than thermal cycloadditions and can provide access to unique structures. williams.edu

In 2011, a Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition was reported for the synthesis of 2-trifluoromethyloxetanes from trifluoropyruvate and activated alkenes. acs.org This transformation utilized either Cu(II) or Pd(II) complexes, depending on the alkene substrate. For example, silyl (B83357) enol ethers reacted in the presence of a Cu-bis(oxazoline) complex, while the less reactive vinyl acetate (B1210297) required a Pd-BINAP complex. acs.org While direct application to the target molecule is not explicitly documented, this strategy represents a modern approach for constructing substituted oxetane rings with high enantioselectivity. acs.org The development of catalysts for these cycloadditions is an active area of research, aiming to broaden the substrate scope and improve efficiency. researchgate.net

The ring expansion of epoxides provides a versatile route to oxetanes. beilstein-journals.org This strategy leverages the availability of epoxides and the thermodynamic driving force associated with expanding a highly strained three-membered ring to a slightly less strained four-membered ring. beilstein-journals.org

A common method involves the use of sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. digitellinc.comdigitellinc.com In this two-step, one-pot process, the sulfur ylide first reacts with a ketone or aldehyde to form an epoxide. An excess of the ylide then reacts with the newly formed epoxide, initiating a ring-opening and subsequent ring-closing cascade to yield the oxetane. beilstein-journals.org This method has been successfully used to generate chiral 2,2-disubstituted oxetanes from chiral epoxides with excellent yields and enantiomeric excess. acs.org

Another variant involves opening an epoxide with a nucleophile that also contains a leaving group. For example, epoxides can be opened with a selenomethyllithium reagent. The resulting hydroxyselenide intermediate is then converted to a halide, which can be cyclized with a base to afford the oxetane. acs.orgillinois.edu

Table 3: Comparison of Oxetane Ring Expansion Methods

| Reagent | Precursor | Key Intermediate | Features |

| Dimethyloxosulfonium methylide | Ketone/Aldehyde | Epoxide | One-pot synthesis from carbonyls; requires excess ylide. acs.orgbeilstein-journals.org |

| Sulfur Ylides | Epoxide | Ylide adduct | Direct expansion of pre-formed epoxides. acs.org |

| Selenomethyllithium | Epoxide | Hydroxyselenide | Multi-step process involving activation and cyclization. acs.orgillinois.edu |

C-H Bond Functionalization Routes to Oxetanes

Direct functionalization of C-H bonds represents a powerful and efficient strategy for the synthesis of complex molecules, including oxetanes. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

A notable methodology couples Williamson etherification with alcohol C-H functionalization. beilstein-journals.orgresearchgate.net This strategy, developed by Silvi et al. in 2023, enables the direct conversion of unactivated primary or secondary alcohols into oxetanes under mild conditions. beilstein-journals.org The reaction is initiated by the selective generation of a radical at the α-position of an alcohol substrate via a hydrogen atom transfer (HAT) process. acs.org This radical then adds to an alkene, and a subsequent intramolecular cyclization yields the oxetane ring. acs.org The process is versatile, tolerating a range of functional groups, and has been successfully applied to the late-stage functionalization of complex molecules. nih.gov For instance, the conversion of pregnenolone, which contains both alkene and ketone functionalities, proceeds with complete diastereoselectivity. acs.orgnih.gov

Another key approach involves photocatalysis to activate C-H bonds. Ravelli and colleagues demonstrated the synthesis of oxetane derivatives through a selective C-H activation pathway. researchgate.net In this method, an oxetane α-oxy radical is generated by irradiating the parent oxetane in the presence of a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT). researchgate.netnih.gov This radical can then engage in reactions with various partners, such as electron-deficient olefins, to form functionalized oxetane products. researchgate.netnih.gov The regioselectivity of this functionalization can be influenced by steric factors on the oxetane ring. researchgate.net

Synthesis of the Oxetane-3-carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C3 position of the oxetane ring is a crucial step in synthesizing the target compound. This is typically achieved through the oxidation of a corresponding primary alcohol or by using oxidative cleavage strategies.

A direct and efficient method for preparing oxetane-3-carboxylic acids is the oxidation of 3-hydroxymethyl-oxetanes. A patented process describes the reaction of 3-hydroxymethyl-oxetanes with an oxygen-containing gas, such as air or pure oxygen, in an aqueous alkaline medium. google.comgoogle.com This reaction is performed at temperatures ranging from 0°C to the boiling point of the mixture and is catalyzed by palladium and/or platinum, potentially with an activator. google.com This single-stage reaction provides the desired products in high yield and purity, which is particularly advantageous given the thermal lability of some oxetane-3-carboxylic acids. google.com

| Starting Material | Catalyst | Temperature (°C) | Yield of Carboxylic Acid (%) | Reference |

|---|---|---|---|---|

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pt on C | 80 | 92.4 | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd on C | 80 | 90.5 | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pt on C | 50 | 86.2 | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pt on C | 40 | 86.2 | google.com |

Other chemical oxidation methods are also employed, with the choice of reagent often depending on the other functional groups present in the substrate. chemrxiv.org For substrates with sensitive groups, radical pathways using TEMPO with a co-oxidant can be effective, though they may sometimes lead to decomposition. chemrxiv.org For less reactive alkyl-substituted hydroxymethyl oxetanes, robust reagents like potassium permanganate (B83412) (KMnO₄) can successfully yield the corresponding carboxylic acid without decomposition. chemrxiv.orgwikipedia.orgmasterorganicchemistry.com

An innovative two-step approach to 3-aryloxetane-3-carboxylic acids involves a selective oxidative cleavage of a furan (B31954) ring. This methodology, reported by Bull and colleagues in 2020, provides a short and high-yielding route to the target compounds. beilstein-journals.orgresearchgate.netnih.govacs.org

The synthesis begins with a catalytic Friedel-Crafts reaction between a 3-aryl-3-hydroxyoxetane and a furan derivative to form a 3-aryl-3-furanyl oxetane intermediate. acs.orgimperial.ac.uk The crucial second step is the mild and selective oxidative cleavage of the electron-rich furan ring to generate the carboxylic acid. This is achieved using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. beilstein-journals.orgacs.org This protocol is scalable and allows for a simple acidic/basic workup for purification. beilstein-journals.org The method is effective for a variety of aryl groups, although yields can be lower when the oxetane bears certain heterocycles like indole (B1671886) or thiophene, likely due to competing oxidation reactions. beilstein-journals.org

| Aryl Group (Ar) in 3-Ar-3-(furan-2-yl)oxetane | Yield of 3-Ar-oxetane-3-carboxylic acid (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 94 | acs.org |

| Phenyl | 85 | acs.org |

| 4-Chlorophenyl | 91 | acs.org |

| 4-(Trifluoromethyl)phenyl | 89 | acs.org |

| 4-Bromophenyl | 85 | acs.org |

Advanced Synthetic Routes for this compound Scaffolds

The construction of the 3-aryl-substituted oxetane core is a key challenge. Advanced methods utilizing catalytic Friedel-Crafts reactions and careful consideration of stereoselectivity are employed to build these complex scaffolds.

The Friedel-Crafts reaction is a fundamental tool for forming carbon-carbon bonds to aromatic rings. nih.govrsc.org In the context of oxetane synthesis, it is used to introduce the aryl group at the C3 position. The reaction typically involves the alkylation of an aromatic ring with an alkyl halide or alcohol in the presence of a Lewis acid catalyst. rsc.org

As mentioned previously, the synthesis of 3-aryloxetane-3-carboxylic acids via oxidative cleavage utilizes a Friedel-Crafts reaction in the first step. beilstein-journals.orgacs.org Specifically, a 3-hydroxyoxetane derivative is reacted with an electron-rich arene or heteroarene, such as furan, catalyzed by a Lewis acid. acs.org This reaction generates a carbocation intermediate at the C3 position of the oxetane, which is then attacked by the aromatic nucleophile. The stability of this carbocation influences the scope of the reaction. For instance, in the synthesis of related arylcyclobutanes, the greater stability of the cyclobutane (B1203170) carbocation allows for the incorporation of less activated and even electron-withdrawing aryl groups. acs.org Intramolecular Friedel-Crafts reactions are also a powerful strategy for constructing polycyclic systems containing an oxetane ring, typically favoring the formation of five- and six-membered rings. masterorganicchemistry.com

Controlling the three-dimensional arrangement of atoms is crucial in modern synthesis, particularly for applications in medicinal chemistry. The synthesis of substituted oxetanes often requires careful consideration of stereoselectivity.

Several strategies have been developed to control the stereochemical outcome of oxetane-forming reactions. For example, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can exhibit diastereoselectivity that depends on the geometry of the intermediate diradical triplet state. illinois.edusemanticscholar.org Recently, highly enantioselective Paternò-Büchi reactions have been developed using novel chiral photocatalysts. nih.gov

Other methods also offer excellent stereocontrol. The C-H functionalization route to oxetanes has been shown to proceed with high diastereoselectivity, particularly in complex, rigid systems like steroids. acs.orgnih.gov Intramolecular cyclization reactions, such as the Michael addition of an allyl or benzyl (B1604629) anion to a vinylogous urethane (B1682113) derivative, can produce highly substituted oxetanes stereoselectively. rsc.org Furthermore, the ring expansion of epoxides using sulfur ylides can be performed enantioselectively to form chiral oxetanes. illinois.edu The choice of synthetic route and reaction conditions is therefore critical to achieving the desired stereoisomer of a substituted oxetane derivative.

Preparation of Bromophenyl-Substituted Oxetane Precursors

The synthesis of this compound relies on the availability of appropriately functionalized precursors. Key intermediates in this process are oxetanes bearing a 4-bromophenyl group at the C3 position, which can then be converted to the target carboxylic acid. Research has established several methodologies for creating these crucial building blocks, primarily focusing on the introduction of the aryl group to a pre-existing oxetane core or the construction of the oxetane ring from acyclic precursors already containing the bromophenyl moiety.

One of the most direct methods for the preparation of a bromophenyl-substituted oxetane precursor involves the Grignard reaction with oxetan-3-one. This approach allows for the direct installation of the 4-bromophenyl group at the 3-position of the oxetane ring, yielding a tertiary alcohol that serves as a valuable precursor. For instance, the reaction of oxetan-3-one with 4-bromophenylmagnesium bromide in diethyl ether has been reported to produce 3-(4-bromophenyl)oxetan-3-ol. ethz.ch This tertiary alcohol can then be further functionalized to introduce the carboxylic acid group.

Another significant strategy involves the catalytic Friedel-Crafts reaction. This method utilizes a four-membered ring alcohol substrate which reacts with a bromo-substituted aromatic compound to form the C-C bond, directly yielding an aryl-substituted oxetane. acs.org This approach is part of a two-step sequence to generate 3-aryl-3-carboxylic acids, where the formation of the bromophenyl-substituted oxetane is the critical first step. acs.org

Furthermore, general methods for the synthesis of 3,3-disubstituted oxetanes can be adapted for the preparation of bromophenyl-substituted precursors. These methods often start from readily available materials and involve the construction of the oxetane ring through intramolecular cyclization. acs.org For example, a diol containing the 4-bromophenyl group can be selectively tosylated and then cyclized under basic conditions to form the oxetane ring. acs.org

The oxidation of a hydroxymethyl group at the C3 position of a bromophenyl-substituted oxetane is another key transformation to access the carboxylic acid. Precursors such as (3-(4-bromophenyl)oxetan-3-yl)methanol (B1501573) can be oxidized using various reagents to yield the desired acid. chemrxiv.orggoogle.com The synthesis of the precursor alcohol itself can be achieved through multi-step sequences starting from suitable building blocks.

Below are tables summarizing the synthetic preparations of key bromophenyl-substituted oxetane precursors.

Table 1: Synthesis of 3-(4-Bromophenyl)oxetan-3-ol via Grignard Reaction

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Oxetan-3-one | 4-Bromophenylmagnesium bromide | Diethyl ether (Et2O) | 0 °C to room temperature, 5 hours | 3-(4-Bromophenyl)oxetan-3-ol | ethz.ch |

Table 2: General approach for Aryl-Substituted Oxetanes via Friedel-Crafts Reaction

| Substrate Type | Reaction Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Four-membered ring alcohol | Catalytic Friedel-Crafts reaction | Arylation of the oxetane precursor | Aryl-substituted oxetane | acs.org |

These precursors, once synthesized, are pivotal for the subsequent conversion to this compound through various oxidative or hydrolytic methods. The choice of the precursor and the synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.

Reactivity Profiles and Mechanistic Investigations of 3 4 Bromophenyl Oxetane 3 Carboxylic Acid Derivatives

Influence of Ring Strain on Oxetane (B1205548) Reactivity

The four-membered oxetane ring is the defining feature of this molecular architecture, and its inherent ring strain is a primary driver of its chemical behavior.

Theoretical Basis of Four-Membered Ring Strain and its Chemical Consequences

Saturated four-membered rings like oxetane possess significant ring strain, a form of internal energy resulting from deviations from ideal bond angles and lengths. The total ring strain energy in an unsubstituted oxetane is approximately 106-107 kJ·mol⁻¹ (25-26 kcal/mol). This strain arises from two main contributions:

Angle Strain (Baeyer Strain): The internal bond angles in an oxetane ring are forced to be approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression of bond angles leads to inefficient orbital overlap and increased energy.

Torsional Strain (Pitzer Strain): A perfectly planar four-membered ring would have severe eclipsing interactions between adjacent C-H bonds. To alleviate this, the oxetane ring adopts a slightly puckered conformation.

The chemical consequences of this ring strain are profound. The strained C-O bonds are susceptible to cleavage, making oxetanes prone to ring-opening reactions under acidic or nucleophilic conditions. nih.gov This reactivity is a key feature exploited in synthetic chemistry. Furthermore, to accommodate the small bond angles within the ring, the carbon atoms utilize orbitals with increased p-character for the endocyclic bonds. Consequently, the exocyclic bonds have increased s-character, which can influence the reactivity of substituents attached to the ring. nih.gov

Conformational Analysis and Reactivity Modulation in Oxetanes

While the parent oxetane molecule is nearly planar in the gas phase, the introduction of substituents, particularly at the 3-position, forces the ring into a more puckered conformation to minimize unfavorable eclipsing interactions. nih.govnih.gov In a 3,3-disubstituted oxetane like 3-(4-bromophenyl)oxetane-3-carboxylic acid, this puckering is significant. This defined three-dimensional shape is a key attribute in medicinal chemistry, where it can be used to orient substituents into specific vectors of chemical space, potentially improving interactions with biological targets.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for a variety of functional group interconversions, including esterification, amide formation, and decarboxylation.

Esterification and Amide Formation Reactions

The carboxylic acid of this compound can be converted to esters and amides, which are fundamental reactions in the synthesis of derivatives for various applications. However, the inherent strain of the oxetane ring necessitates careful selection of reaction conditions.

Esterification: Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄ or HCl), is generally unsuitable for oxetane-containing substrates. researchgate.net The strongly acidic conditions can promote the undesired ring-opening of the strained oxetane. nih.gov Therefore, milder, base-mediated, or neutral conditions are preferred. A common strategy involves the deprotonation of the carboxylic acid with a non-nucleophilic base (e.g., Hunig's base) followed by reaction with an alkyl halide. nih.gov

Amide Formation: Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. researchgate.net To facilitate amide bond formation, the carboxylic acid must be activated. This is typically achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. The use of carbodiimide-based coupling agents is a standard and effective method.

| Coupling Reagent | Abbreviation | Typical Conditions | Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM or DMF, often with an additive like HOBt | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Aqueous or organic solvents, often with HOBt | Water-soluble urea |

| N,N′-Diisopropylcarbodiimide | DIC | DCM or DMF | Diisopropylurea (DIU) |

These methods proceed under mild conditions, avoiding the strong acids that would compromise the integrity of the oxetane ring. mdpi.com

Decarboxylative Pathways and Radical Generation

A particularly modern and powerful transformation of 3-aryl-oxetane-3-carboxylic acids is their use as precursors to tertiary benzylic radicals via photoredox-catalyzed decarboxylation. wikipedia.orgmdpi.com This strategy leverages the inherent stability of the benzylic radical formed upon loss of CO₂.

Under visible light irradiation, a photocatalyst (e.g., an iridium or ruthenium complex) becomes excited and can oxidize the carboxylate, which is formed in situ by the addition of a base. The resulting carboxyl radical rapidly loses carbon dioxide to generate a tertiary radical centered at the C3 position of the oxetane ring. wikipedia.orgnih.gov

Mechanism of Radical Generation:

Photocatalyst Excitation: PC + hν → PC*

Oxidation of Carboxylate: PC* + R-COO⁻ → PC⁻ + R-COO•

Decarboxylation: R-COO• → R• + CO₂

The resulting tertiary benzylic oxetane radical is a valuable reactive intermediate. Computational and experimental studies have shown that the strain within the oxetane ring has a significant impact on the stability and reactivity of this radical. wikipedia.orglibretexts.org Compared to unstrained benzylic radicals, the radical on the strained ring is less stable and exhibits greater π-delocalization into the aromatic system. wikipedia.org This enhanced reactivity makes it highly effective in subsequent C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes, leading to the formation of 3-aryl-3-alkyl substituted oxetanes. mdpi.comlibretexts.org

| Oxetane Substrate | Radical Acceptor | Photocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid | Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DIPEA | DMSO | 94 |

| 3-(p-Tolyl)oxetane-3-carboxylic acid | Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DIPEA | DMSO | 85 |

| 3-Phenyloxetane-3-carboxylic acid | Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DIPEA | DMSO | 81 |

Reactivity of the Bromophenyl Substituent in Oxetane Scaffolds

The 4-bromophenyl group serves as a key functional handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a common and reliable coupling partner in numerous named reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the oxetane scaffold is generally well-tolerated under the conditions used for these transformations.

Prominent examples of reactions that can be performed on the bromophenyl moiety include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is a robust and widely used method for forming biaryl structures. For this compound, this would allow for the synthesis of a wide array of 3-(biphenyl-4-yl)oxetane derivatives. nih.govmdpi.com

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov This would enable the introduction of vinyl groups at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a cornerstone of medicinal chemistry for synthesizing aryl amines, providing access to a diverse range of aniline (B41778) derivatives of the parent oxetane.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl alkyne.

Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent in the presence of a palladium catalyst.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: (1) oxidative addition of the aryl bromide to a Pd(0) complex, (2) transmetalation (for Suzuki, Stille) or migratory insertion (for Heck), and (3) reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com The specific ligands on the palladium catalyst are crucial for modulating its reactivity and achieving high yields.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 4-bromophenyl moiety of this compound serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful method for creating biaryl structures by coupling an organoboron reagent with an organic halide. nih.gov In this context, the bromine atom on the phenyl ring can be readily substituted with various aryl or heteroaryl groups.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. nih.gov This cycle typically consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., the 3-(4-bromophenyl)oxetane (B1377241) derivative) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step usually requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst. nih.gov

For the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structurally related bromophenyl compound, good yields were achieved using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com Electron-rich boronic acids generally provide better yields, as electron-withdrawing groups on the boronic acid can slow the transmetalation step. mdpi.com A common side reaction that can lower the yield is the protodeboronation of the boronic acid. mdpi.com

Below is a table outlining typical conditions for Suzuki-Miyaura coupling involving aryl bromides, which would be applicable to this compound.

| Component | Example | Function |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, BINAP | Stabilizes the catalyst and promotes key steps |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, DMF | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Source of the new aryl group |

This table illustrates common components and their roles in Suzuki-Miyaura cross-coupling reactions applicable to aryl bromides.

Ring-Opening Reactions and Rearrangements of the Oxetane Core

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. acs.org This reactivity provides a pathway to functionalized three-carbon chains.

Acid-Catalyzed and Base-Mediated Ring Opening Mechanisms

Activation of the oxetane ring with a Lewis or Brønsted acid is a common strategy to facilitate ring-opening. researchgate.net The mechanism involves protonation of the oxetane oxygen, which makes the ring a much better electrophile. A subsequent nucleophilic attack leads to the cleavage of a carbon-oxygen bond.

In derivatives of 3-aryl-oxetane-3-carboxylic acid, the carboxylic acid itself can act as an internal nucleophile. For instance, the deprotection of a tert-butyl ester of a related oxetane acid using trifluoroacetic acid prompted a ring-opening reaction, leading to the formation of a tetrahydropyranone. researchgate.net This transformation occurs via protonation of the oxetane oxygen, followed by an intramolecular attack by the carboxylic acid group, resulting in a ring-expansion.

Base-mediated ring-opening of oxetanes is less common and typically requires specific structural features. Strong bases can promote rearrangements, such as the conversion of 3-(nitromethylene)oxetanes to isoxazoles, which is proposed to proceed through a strained oxetene intermediate. acs.org

Nucleophile-Induced Ring Opening Reactions

The strained C-O bonds of the oxetane ring can be cleaved by a variety of nucleophiles. These reactions often require Lewis acid catalysis to activate the oxetane. nih.gov The regioselectivity of the attack depends on both steric and electronic factors. Strong nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4) in an S_N2 fashion. researchgate.netmagtech.com.cn

For a 3,3-disubstituted oxetane like this compound, nucleophilic attack would occur at one of the equivalent methylene (B1212753) carbons (C2 or C4). A wide range of carbon, nitrogen, and oxygen-based nucleophiles can be employed. researchgate.net

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| C-Nucleophiles | Organolithium reagents (RLi), Grignard reagents (RMgBr) | 3-Aryl-3-carboxy-alkan-1-ols |

| N-Nucleophiles | Amines (R₂NH), Azides (N₃⁻) | 1-Amino-3-aryl-3-carboxy-propan-3-ols |

| O-Nucleophiles | Alcohols (ROH), Water (H₂O) | 3-Alkoxy/Hydroxy-3-aryl-3-carboxy-propan-1-ols |

| Halogen Nucleophiles | Hydrohalic acids (HBr, HI) | 1-Halo-3-aryl-3-carboxy-propan-3-ols |

This table summarizes potential nucleophiles for the ring-opening of 3,3-disubstituted oxetanes and the corresponding functionalized propane (B168953) derivatives that would be formed.

Isomerization Pathways of Oxetane-Carboxylic Acids

Recent studies have revealed that many 3-substituted oxetane-3-carboxylic acids are intrinsically unstable and can undergo an unexpected isomerization to form five-membered lactones (γ-butyrolactones). acs.orgacs.org This rearrangement can occur slowly upon storage at room temperature or more rapidly with gentle heating, and it does not require an external catalyst. nih.govmykhailiukchem.orgresearchgate.net

The proposed mechanism for this uncatalyzed isomerization involves: ic.ac.uk

An intramolecular proton transfer from the carboxylic acid to the oxetane oxygen atom.

A subsequent intramolecular S_N2 displacement where the carboxylate anion attacks one of the methylene carbons of the protonated oxetane, leading to ring-opening and formation of the more stable lactone ring. ic.ac.uk

Computational studies suggest a concerted, though asynchronous, reaction where the proton transfer precedes the C-O bond formation. ic.ac.uk The instability of these molecules is significant, as it can dramatically affect reaction yields, especially in processes that require heating. acs.orgacs.org The stability is influenced by substituents; for example, acids with bulky aromatic groups have been found to be more stable, while the presence of fluorine atoms can stabilize the compound by reducing the nucleophilicity of the carboxylate through an inductive effect. nih.gov

| Substituent Type on Oxetane | Stability Observation | Isomerization Outcome |

| Simple alkyl/aryl | Unstable at room temperature or with slight heating. acs.org | Isomerizes to corresponding lactone. acs.org |

| Bulky (hetero)aromatic | More stable, may not isomerize at room temperature. nih.gov | Isomerization may require heating. |

| Fluorinated substituents | More stable due to inductive effects. nih.gov | Isomerization occurs upon heating. nih.gov |

| Basic groups (e.g., imidazole) | Stable, intramolecular protonation is prevented. nih.gov | No isomerization observed. nih.gov |

This table outlines the observed stability and isomerization behavior of various oxetane-carboxylic acids based on their substitution patterns.

Computational and Theoretical Studies on 3 4 Bromophenyl Oxetane 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, providing a quantitative basis for understanding its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. For 3-(4-Bromophenyl)oxetane-3-carboxylic acid, DFT calculations can be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties that govern its reactivity.

Key energetic and electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between these orbitals (ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Further analysis can yield global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), which provide a quantitative measure of the molecule's stability and reactivity.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Indicates electron-donating capability. |

| ELUMO | -1.20 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Relates to chemical stability and reactivity. |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.83 | Measures resistance to change in electron distribution. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) are invaluable for accurately mapping reaction pathways. For this compound, a key reaction pathway of interest is its potential intramolecular isomerization to a γ-lactone, a known instability for many oxetane-carboxylic acids. ic.ac.ukacs.org

Ab initio calculations can be used to model this process by:

Identifying the structures of the reactant, transition state, and product.

Calculating the activation energy (energy barrier) for the reaction.

The proposed uncatalyzed mechanism involves an intramolecular proton transfer from the carboxylic acid to the oxetane (B1205548) oxygen, followed by a nucleophilic attack of the carboxylate on one of the oxetane's methylene (B1212753) carbons. ic.ac.uk Ab initio calculations can elucidate whether this process is concerted (occurs in a single step) or stepwise and can precisely define the geometry of the transition state. ic.ac.uk

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques used to study molecular behavior, from static conformational analysis to dynamic simulations of molecular motion.

The four-membered oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from ideal values. acs.org Molecular modeling can quantify this strain energy. The introduction of substituents on the ring, such as the 4-bromophenyl and carboxylic acid groups at the 3-position, influences the ring's conformation. Unsubstituted oxetane is nearly planar, but substitution often leads to a more puckered conformation to relieve steric hindrance. acs.org

Computational methods can predict the preferred conformation of this compound by calculating the relative energies of different spatial arrangements (conformers). This includes analyzing the rotation around the C-C bond connecting the phenyl ring to the oxetane ring and the orientation of the carboxylic acid group. The lowest energy conformation represents the most stable and populated structure of the molecule under given conditions.

As mentioned, the isomerization of oxetane-carboxylic acids is a critical reaction to consider. nih.gov Computational analysis is essential for characterizing the high-energy, transient species involved, such as transition states and any potential reaction intermediates. libretexts.org For the isomerization of this compound, the transition state would likely involve a highly strained, five-membered ring-like structure where the proton is partially transferred and the new C-O bond is beginning to form.

Calculations can provide the precise geometry of this transition state and its vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. libretexts.org The calculated free energy barrier for similar uncatalyzed reactions has been found to be high, suggesting the reaction may be slow without a catalyst or proceed via an alternative, intermolecular mechanism. ic.ac.uk

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Intramolecular proton transfer and ring opening | +48.5 |

| Product | Corresponding γ-lactone | -15.2 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.com The shapes, energies, and locations of these orbitals in this compound, calculated using methods like DFT, can predict its reactive behavior.

HOMO: The HOMO is the highest energy orbital containing electrons. It is the primary site for electrophilic attack. In this molecule, the HOMO is expected to have significant electron density distributed across the electron-rich π-system of the 4-bromophenyl ring.

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. It is the primary site for nucleophilic attack. The LUMO is likely to be localized on the strained oxetane ring, particularly on the σ* antibonding orbitals of the C-O bonds, and also on the π* antibonding orbital of the carboxylic acid's carbonyl group. cureffi.org

FMO theory helps to rationalize the molecule's reactivity. For instance, the interaction of a nucleophile's HOMO with the LUMO centered on the oxetane ring's carbon atoms would lead to the characteristic ring-opening reactions of oxetanes. researchgate.net Conversely, an electrophile would likely interact with the HOMO located on the aromatic ring. The energy gap between the HOMO and LUMO provides a general indication of the molecule's reactivity. libretexts.org

Chemical Hardness and Reactivity Prediction

Computational and theoretical studies offer profound insights into the chemical behavior of molecules, predicting their reactivity and stability through various descriptors. For this compound, density functional theory (DFT) calculations can elucidate its electronic structure and reactivity profile. A key parameter in this analysis is chemical hardness (η), which quantifies the resistance of a molecule to change its electron distribution or undergo deformation.

From a theoretical standpoint, chemical hardness is derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A large HOMO-LUMO energy gap corresponds to a high chemical hardness, indicating greater stability and lower reactivity. Conversely, a small HOMO-LUMO gap suggests a lower chemical hardness, implying that the molecule is more reactive and readily participates in chemical reactions.

The reactivity of oxetane derivatives is a crucial aspect of their application in materials science and medicinal chemistry. For instance, the strain energy of the oxetane ring and intramolecular group interactions are significant factors in their chemical behavior. nih.gov Computational screening of various oxetane monomers has been performed to identify candidates for the synthesis of energetic polymers, where stability and reactivity are critical parameters. nih.gov

The following table presents representative data from computational studies on substituted oxetane derivatives, illustrating the range of values for key reactivity descriptors. While this data is not for this compound itself, it serves to demonstrate the application of these theoretical concepts to the broader class of oxetane compounds.

Table 1: Calculated Reactivity Descriptors for Representative Oxetane Derivatives

| Compound/Descriptor | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) |

| Oxetane | -7.5 | 1.5 | 9.0 | 4.5 |

| 3-Methyl-3-hydroxymethyloxetane | -7.2 | 1.3 | 8.5 | 4.25 |

| 3,3-Dinitratooxetane | -8.1 | -1.2 | 6.9 | 3.45 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of computational chemistry, as specific computational studies on this compound were not found in the public domain.

The prediction of chemical reactivity through these computational methods is a powerful tool in the rational design of new molecules with desired properties. For this compound, a similar computational analysis would provide valuable information on its stability, potential reaction pathways, and suitability for various applications. The presence of the electron-withdrawing bromine atom on the phenyl ring and the carboxylic acid group on the oxetane ring are expected to significantly influence the electronic distribution and, consequently, the chemical hardness and reactivity of the molecule.

Advanced Spectroscopic Characterization Methodologies for Oxetane Containing Compounds

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of "3-(4-Bromophenyl)oxetane-3-carboxylic acid" is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band from 2500 to 3500 cm⁻¹ is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orgpressbooks.pub

C-O Stretch: The spectrum will likely feature strong bands in the 1210-1320 cm⁻¹ region for the C-O stretching of the carboxylic acid and in the 950-1150 cm⁻¹ region for the C-O-C stretching of the oxetane (B1205548) ether linkage.

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

Table 3: Characteristic IR Absorption Bands for this compound Predicted data based on established vibrational frequencies for functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Oxetane | C-O-C Stretch | 950 - 1150 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in "this compound" is the 4-bromophenyl group. This aromatic system is expected to exhibit characteristic absorptions in the ultraviolet region, typically between 200 and 300 nm. researchgate.net The presence of the bromine atom and the carboxylic acid group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Carboxylic acid derivatives themselves show a weak n→π* absorption at a low wavelength, often around 210 nm, which may be masked by the stronger absorptions from the aromatic ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the unambiguous confirmation of the molecular formula.

For "this compound," the molecular formula is C₁₀H₉BrO₃. chemscene.com HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing further confirmation of the structure.

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

| C₁₀H₉⁷⁹BrO₃ | [M+H]⁺ | 256.9813 |

| C₁₀H₉⁸¹BrO₃ | [M+H]⁺ | 258.9793 |

| C₁₀H₉⁷⁹BrO₃ | [M-H]⁻ | 254.9664 |

| C₁₀H₉⁸¹BrO₃ | [M-H]⁻ | 256.9643 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unambiguous data on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel chemical entities. While the specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related oxetane-containing compounds and bromophenyl derivatives allows for a predictive discussion of the key structural features that would be elucidated by such an investigation.

A typical X-ray crystallographic study of this compound would involve growing a single crystal of the compound suitable for diffraction experiments. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Key Molecular Features to be Determined:

Oxetane Ring Conformation: The four-membered oxetane ring is known to adopt a puckered conformation to alleviate ring strain. acs.orgmdpi.com X-ray crystallography would precisely define the degree of this puckering and the bond angles within the ring, which deviate from ideal tetrahedral geometry. acs.org

Intermolecular Interactions: In the solid state, molecules of this compound would be expected to form a network of intermolecular interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. The bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions.

Expected Crystallographic Data:

A comprehensive crystallographic analysis would yield a set of data that describes the crystal lattice and the molecule itself. While hypothetical for the specific title compound, a representative data table based on analyses of similar small molecules is presented below.

| Crystallographic Parameter | Expected Value Range/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-25 |

| c (Å) | 5-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.5-1.8 |

| R-factor (%) | < 5 |

Research Findings from Analogous Structures:

Studies on other 3,3-disubstituted oxetanes have demonstrated the stability of the oxetane ring under various conditions, which is crucial for obtaining high-quality crystals. chemrxiv.org The presence of a carboxylic acid group is generally compatible with the oxetane core, although care must be taken during crystallization to avoid conditions that could promote ring-opening. chemrxiv.org The solid-state structure of related bromophenyl-containing organic acids often reveals intricate hydrogen bonding networks that dictate the crystal packing. researchgate.netresearchgate.net

The determination of the solid-state structure of this compound by X-ray crystallography would provide invaluable insights into its molecular architecture and the non-covalent forces that govern its assembly in the solid state. This information is fundamental for computational modeling, understanding its physicochemical properties, and for the rational design of new materials and pharmaceutical compounds.

Applications of 3 4 Bromophenyl Oxetane 3 Carboxylic Acid in Advanced Organic Synthesis

Role as Versatile Synthetic Building Blocks for Complex Molecules

3-(4-Bromophenyl)oxetane-3-carboxylic acid serves as an exceptional starting material for the synthesis of intricate and functionally rich organic molecules. The inherent strain of the four-membered oxetane (B1205548) ring, coupled with the electronic properties of the aryl substituent, provides a unique platform for a variety of chemical transformations. chemrxiv.orgrsc.org The carboxylic acid group offers a convenient handle for derivatization, such as amide bond formation or conversion to other functional groups, while the bromophenyl moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity allows for the sequential or orthogonal introduction of diverse substituents, enabling the rapid assembly of complex molecular scaffolds.

A general and efficient two-step synthesis for 3-aryl-oxetane-3-carboxylic acids, including the 4-bromo substituted analogue, has been developed, highlighting their accessibility for synthetic chemists. nih.govacs.org This methodology involves a catalytic Friedel-Crafts reaction followed by a mild oxidative cleavage, rendering these compounds readily available as building blocks. nih.govacs.org The stability of the 3,3-disubstituted oxetane core under various reaction conditions further enhances its utility, allowing for a broad scope of chemical manipulations on the peripheral functional groups without compromising the integrity of the central ring. chemrxiv.orgrsc.org

Recent research has also demonstrated that 3-aryl-oxetane-3-carboxylic acids can serve as precursors to tertiary benzylic oxetane radicals through photoredox-catalyzed decarboxylation. researchgate.netchimia.ch This reactive intermediate can participate in a variety of carbon-carbon bond-forming reactions, further expanding the synthetic utility of this class of compounds for the construction of highly substituted and complex molecular frameworks. researchgate.netchimia.ch

Scaffold for Diverse Heterocyclic Compound Construction

The strained oxetane ring in this compound is not merely a passive scaffold but can actively participate in ring-opening and ring-expansion reactions to generate a variety of heterocyclic systems. While direct examples involving this specific molecule are not extensively documented, the reactivity of the oxetane moiety is well-established for the synthesis of other heterocycles. nih.gov For instance, under acidic conditions or in the presence of Lewis acids, the oxetane ring can be opened by various nucleophiles, leading to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles.

Furthermore, intramolecular reactions involving the carboxylic acid or its derivatives and the oxetane ring can be envisioned to produce novel bicyclic or spirocyclic lactones. The inherent instability of some oxetane-carboxylic acids, which can lead to isomerization into lactones, can be strategically exploited in synthesis. nih.govacs.org The bromophenyl group can be functionalized prior to or after the manipulation of the oxetane ring, providing a versatile entry point to a wide array of substituted heterocyclic compounds.

Precursors for Polymer Synthesis and Advanced Materials

Oxetane derivatives are valuable monomers for ring-opening polymerization (ROP) to produce polyethers with unique properties. radtech.org The carboxylic acid functionality in this compound offers a potential handle for the synthesis of functional polymers. For example, it could be used to initiate the polymerization of other cyclic monomers or be incorporated as a pendant group in a polymer backbone, imparting specific properties such as improved thermal stability or flexibility. chemimpex.com

The ring-opening polymerization of oxetanes can be initiated by cationic or anionic initiators, leading to polyethers with a repeating ether linkage. radtech.org The presence of the bulky 4-bromophenyl substituent would be expected to influence the polymerization behavior and the properties of the resulting polymer, potentially leading to materials with high refractive indices or specific thermal characteristics. Moreover, the bromine atom on the phenyl ring could serve as a site for post-polymerization modification, allowing for the synthesis of a wide range of functional materials.

Utility in Fragment-Based Approaches to Chemical Space Exploration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach relies on the screening of small, low-complexity molecules ("fragments") that can be elaborated into more potent drug candidates. The three-dimensional and rigid nature of the oxetane ring makes this compound an attractive fragment for FBDD. nih.gov Its well-defined exit vectors from the carboxylic acid and the aryl group allow for systematic and predictable exploration of the surrounding chemical space. nih.gov

The oxetane motif is known to often improve key physicochemical properties of molecules, such as aqueous solubility and metabolic stability, while lowering lipophilicity. nih.govacs.org These are highly desirable features in drug candidates. As a bioisostere for gem-dimethyl and carbonyl groups, the 3-aryl-oxetane scaffold can be used to replace these common functionalities in known active compounds to optimize their pharmacokinetic profiles. chimia.ch The 4-bromophenyl group provides a reactive handle for fragment linking or growing strategies once a binding interaction has been identified.

Development of Novel Chemical Motifs and Molecular Architectures

The unique structural and reactive properties of this compound enable the development of novel chemical motifs and molecular architectures that would be challenging to access through other synthetic routes. The combination of a strained four-membered ring, a versatile carboxylic acid, and a functionalizable aromatic ring in a single molecule provides a rich platform for synthetic innovation.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes for Oxetanes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For oxetanes, this translates to exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Photocatalysis is a rapidly advancing field offering green alternatives to traditional synthetic methods. organic-chemistry.orgthieme-connect.com Visible-light-mediated processes, in particular, provide a mild and efficient way to construct the oxetane (B1205548) ring. nih.gov For a molecule like 3-(4-Bromophenyl)oxetane-3-carboxylic acid, photocatalytic C-H activation could be a potential route, functionalizing a readily available starting material directly. researchgate.netacs.org This approach avoids the need for pre-functionalized substrates and often proceeds at ambient temperature, significantly reducing the energy footprint of the synthesis. thieme-connect.comacs.org

Biocatalysis presents another avenue for the sustainable synthesis of chiral oxetanes. nih.govresearchgate.netresearchgate.netresearchgate.net Enzymes, such as halohydrin dehalogenases, have been engineered to catalyze the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.netresearchgate.net This methodology offers high efficiency and selectivity under mild, aqueous conditions, representing a significant step towards greener pharmaceutical manufacturing. researchgate.net The synthesis of enantiomerically pure this compound could greatly benefit from such biocatalytic approaches.

Furthermore, research is being directed towards the use of renewable feedstocks and the development of solvent-free or recyclable solvent systems to further enhance the green credentials of oxetane synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of oxetanes (approximately 106 kJ/mol) is a driving force for a variety of chemical transformations, making them versatile synthetic intermediates. tandfonline.com Future research will undoubtedly focus on uncovering new reactivity patterns and leveraging this strain energy in unconventional ways.

Ring-opening reactions are a hallmark of oxetane chemistry, providing access to a diverse array of functionalized acyclic compounds. tandfonline.comtandfonline.comresearchgate.net While nucleophilic ring-opening is well-documented, the exploration of regioselective and stereoselective openings catalyzed by novel Lewis or Brønsted acids is an active area of research. tandfonline.commagtech.com.cn For this compound, selective ring-opening could yield valuable intermediates for the synthesis of complex molecules.

C-H activation of the oxetane ring is a powerful strategy for its direct functionalization, avoiding the need for pre-installed activating groups. researchgate.netacs.org This allows for the late-stage modification of complex molecules containing an oxetane moiety. Research in this area is focused on developing new catalytic systems that can selectively activate C-H bonds at different positions of the oxetane ring.

The study of strain-heightened oxetanes , such as 2-methyleneoxetanes and spirocyclic oxetanes, is revealing unexpected and synthetically useful transformations. nih.govacs.orgacs.org These highly strained systems can undergo novel rearrangements and cycloadditions, providing access to complex molecular architectures that would be difficult to synthesize using conventional methods.

Advanced Computational Approaches for Rational Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of experiments and the prediction of reaction outcomes.

Density Functional Theory (DFT) is widely used to investigate the mechanisms of oxetane formation and reactivity. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net DFT calculations can provide valuable insights into transition state geometries and activation energies, helping to explain observed regioselectivity and stereoselectivity. researchgate.netrsc.orgrsc.org For a given reaction to synthesize or modify this compound, DFT could be employed to screen different catalysts and reaction conditions to identify the most promising candidates. nih.gov

Computational screening of virtual libraries of oxetane derivatives is another powerful application of computational chemistry. nih.govacs.org By calculating key molecular properties, such as heat of formation and chemical hardness, researchers can identify promising candidates for specific applications, such as energetic materials or pharmaceuticals, before committing to their synthesis. nih.gov

The integration of machine learning and artificial intelligence with computational chemistry is an emerging area that holds great promise for accelerating the discovery of new reactions and the optimization of reaction conditions for oxetane synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production is a critical aspect of chemical research. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability.

Automated synthesis platforms , coupled with high-throughput screening, can rapidly explore a large reaction space to identify optimal conditions for a given transformation. This approach can significantly accelerate the development of new synthetic routes to oxetanes and their derivatives.

The future of oxetane chemistry is bright, with a strong focus on developing sustainable and efficient synthetic methodologies, exploring novel reactivity, leveraging the power of computational chemistry, and integrating modern synthesis technologies. These advancements will undoubtedly expand the utility of oxetanes in various scientific disciplines and lead to the discovery of new and valuable molecules.

Q & A

Advanced Research Question

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .

- SAR Studies : Modify the oxetane ring or bromophenyl group to correlate structure with potency .

- Metabolic Stability Tests : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification at Scale : Chromatography becomes impractical; recrystallization or distillation must be optimized .

- Safety Risks : Exothermic reactions require controlled heating/cooling systems .

- Regulatory Compliance : Documentation of impurity profiles (e.g., genotoxic brominated byproducts) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.